N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mechanism of Action
N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways of BCR and FcR. This leads to decreased proliferation and survival of malignant B cells, as well as inhibition of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. Additionally, N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to modulate the immune microenvironment by inhibiting cytokine production and immune cell activation.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its specificity for BTK, which reduces the potential for off-target effects. Additionally, N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has shown potent activity in preclinical models of B-cell malignancies, suggesting its potential as a therapeutic agent. However, one limitation of N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide and other BTK inhibitors. One area of focus is the combination of BTK inhibitors with other targeted therapies or immunotherapies, in order to enhance their efficacy and overcome resistance mechanisms. Additionally, the development of more potent and selective BTK inhibitors may improve their therapeutic potential. Finally, the identification of biomarkers that predict response to BTK inhibitors could help to personalize treatment for patients with B-cell malignancies.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves several steps, including the reaction of 3-acetylphenyl isothiocyanate with 2-pyridylmagnesium bromide, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained by the reaction of the piperazine intermediate with thionyl chloride.
Scientific Research Applications
N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-(3-acetylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has shown potent inhibition of BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells.
properties
IUPAC Name |
N-(3-acetylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-14(23)15-5-4-6-16(13-15)20-18(24)22-11-9-21(10-12-22)17-7-2-3-8-19-17/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLQJQJMDUACDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.